molecular formula C8H13NO2 B13508091 ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate

ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B13508091
M. Wt: 155.19 g/mol
InChI Key: IYUHWHWDNFNLTR-FSDSQADBSA-N
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Description

Ethyl (1R,3R,5R)-2-azabicyclo[310]hexane-3-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable azabicyclohexane derivative with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azabicyclohexane derivatives.

Scientific Research Applications

Ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate
  • Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
  • rac-ethyl (1R,5R)-2-oxobicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

Ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)7-4-5-3-6(5)9-7/h5-7,9H,2-4H2,1H3/t5-,6-,7-/m1/s1

InChI Key

IYUHWHWDNFNLTR-FSDSQADBSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H]2C[C@H]2N1

Canonical SMILES

CCOC(=O)C1CC2CC2N1

Origin of Product

United States

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